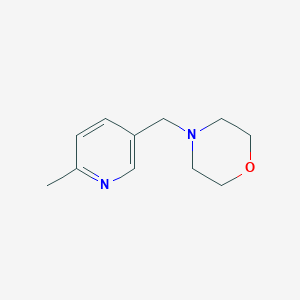











|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.[CH3:15][Mg]Cl.[Cl-].[NH4+]>O1CCCC1.CN1CCCC1=O.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.[Fe]>[CH3:15][C:2]1[N:7]=[CH:6][C:5]([CH2:8][N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1 |f:2.3,6.7.8.9|
|


|
Name
|
|
|
Quantity
|
212 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=N1)CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
318 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
35.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Cl
|
|
Name
|
|
|
Quantity
|
498 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.7 L
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The resulting biphasic solution was filtered through a Celite® plug
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with ethylacetate (600 ml)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic layer was concentrated
|
|
Type
|
ADDITION
|
|
Details
|
diluted with ethylacetate (200 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with aqueous hydrochloric acid (10%, 200 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The acidic layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with ethylacetate
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
Sodium chloride (125 g) was added to the aqueous layer which
|
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted twice with ethylacetate (300 ml)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic layer was concentrated to a solid, which
|
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in hexane (600 ml) at 50° C.
|
|
Type
|
CUSTOM
|
|
Details
|
Two crops were obtained
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=N1)CN1CCOCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 126.6 g | |
| YIELD: PERCENTYIELD | 68% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |